

A Technical Guide to the Nucleophilic Substitution Synthesis of 2-Anilinoethanol

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Compound of Interest

Compound Name: 2-Anilinoethanol

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Abstract: **2-Anilinoethanol**, a bifunctional molecule featuring both a secondary amine and a primary alcohol, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[1][2][3] Its preparation is a fundamental process in organic synthesis, primarily achieved through nucleophilic substitution reactions. This document provides an in-depth guide to the principal synthetic routes for **2-anilinoethanol**, detailing experimental protocols, presenting quantitative data for comparison, and visualizing reaction mechanisms and workflows.

Introduction to 2-Anilinoethanol

2-Anilinoethanol (CAS No. 122-98-5) is an organic compound with the molecular formula $C_8H_{11}NO$. [4] Structurally, it consists of an ethanol backbone substituted with an aniline group at the nitrogen atom, rendering it both a secondary amine and a primary alcohol. [2] This bifunctionality allows it to serve as a key building block in the synthesis of more complex molecules. It is a critical intermediate in the production of various commercial products, including the anticoagulant drug Rivaroxaban, various dyes, and as a precursor for polyaniline (PANI), a conductive polymer used in organic electronics. [1][5]

Core Synthetic Methodologies

The synthesis of **2-anilinoethanol** is predominantly accomplished via nucleophilic substitution pathways. In these reactions, the nitrogen atom of aniline acts as the nucleophile, attacking an

electrophilic carbon center to form a new carbon-nitrogen bond. The most common and industrially relevant methods involve the reaction of aniline with either 2-chloroethanol or ethylene oxide. An alternative high-yield method is the Ullmann-type coupling of an aryl halide with ethanolamine.

Synthesis from Aniline and 2-Chloroethanol

This method involves the direct alkylation of aniline with 2-chloroethanol. The reaction proceeds via a classical S_N2 mechanism where the aniline nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion. To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically required. A modern variation of this method employs ionic liquids as both the solvent and catalyst, offering a greener alternative by avoiding volatile organic compounds (VOCs).^{[1][6]}

Synthesis from Aniline and Ethylene Oxide

The reaction between aniline and ethylene oxide is another widely used industrial method.^[2] Aniline initiates a nucleophilic attack on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the **2-anilinoethanol** product. This reaction is typically catalyzed by a base, such as sodium hydroxide.^[1]

Ullmann-Type Synthesis from Aryl Halides

A highly efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann-type coupling reaction.^{[1][4]} In this approach, an aryl halide (such as bromobenzene or iodobenzene) is reacted with monoethanolamine in the presence of a copper(I) catalyst and a base.^[4] This method is notable for its excellent yield, often reaching up to 99%, and for proceeding without a solvent ("neat" conditions).^{[1][4]}

Experimental Protocols

Protocol 1: Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol

This protocol is adapted from a patented method utilizing an ionic liquid.^[6]

- **Reaction Setup:** In a suitable reaction vessel, charge aniline, 2-chloroethanol, and an imidazolium-based ionic liquid (e.g., [HMIM]HSO₄). The molar ratios can be varied, for

instance, 0.4 mol of aniline, 0.1 mol of 2-chloroethanol, and 1.2 moles of the ionic liquid.[6]

- **Reaction Conditions:** Heat the mixture to a temperature between 70°C and 120°C and stir for 1 to 12 hours.[6] For the example ratio, the reaction is stirred at 70°C for 10 hours.[6]
- **Workup and Purification:** After cooling, add ethyl acetate for extraction. Combine the organic layers and remove the solvent via rotary evaporation to yield the crude product.[6]
- **Final Purification:** Purify the crude product by column chromatography to obtain pure **2-anilinoethanol**. The ionic liquid can be recovered and reused.[6]

Protocol 2: Base-Catalyzed Synthesis from Aniline and Ethylene Oxide

This protocol is based on a general procedure for the reaction.[1]

- **Reaction Setup:** To a reflux apparatus, add aniline and either aqueous or alcoholic sodium hydroxide (NaOH) to act as a catalyst.[1]
- **Reagent Addition:** Introduce ethylene oxide in a 1:1 molar ratio with aniline.[1]
- **Reaction Conditions:** Heat the mixture to reflux at a temperature of 80–100°C for a duration of 4–6 hours.[1]
- **Workup and Purification:** Upon completion, the reaction mixture is cooled. The product can be isolated and purified by distillation under reduced pressure.[2]

Protocol 3: Copper-Catalyzed Ullmann-Type Synthesis

This high-yield protocol is detailed in synthetic literature.[4]

- **Reaction Setup:** In a screw-capped test tube, add copper(I) chloride (CuCl, 0.1 mmol), bromobenzene (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[4]
- **Reagent Addition:** Add monoethanolamine (3.0 mmol) to the tube at room temperature.[4]
- **Reaction Conditions:** Stir the reaction mixture at a temperature of 90–110°C for 8 hours under neat (solvent-free) conditions.[1][4]

- Workup: Allow the mixture to cool to room temperature. Dilute the resulting mixture with water (e.g., 2 mL).[4]
- Extraction: Extract the product with methylene chloride (e.g., 4 x 10 mL). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[4]
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.[4]

Quantitative Data Summary

The physical properties and reaction parameters for the synthesis of **2-anilinoethanol** are summarized below.

Table 1: Physical and Chemical Properties of **2-Anilinoethanol**

| Property | Value | Reference(s) |
|---------------------|---------------------------------------|--------------|
| CAS Number | 122-98-5 | [2][7] |
| Molecular Formula | C ₈ H ₁₁ NO | [4][8] |
| Molecular Weight | 137.18 g/mol | [4][7] |
| Appearance | Colorless to pale yellow/brown liquid | [2][3] |
| Boiling Point | 150-152 °C @ 10 mmHg | [3] |
| Density | 1.094 g/mL @ 25 °C | [3][9] |
| Solubility in Water | 4.5 g/L | [2] |

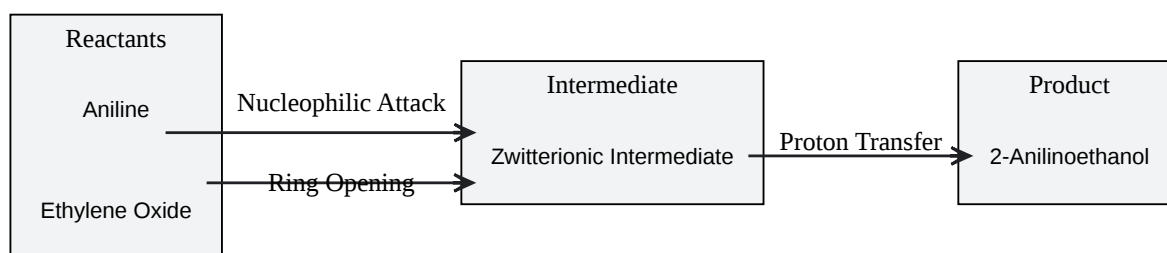
Table 2: Comparison of Synthetic Protocols

| Parameter | Method 1: Ionic Liquid | Method 2: Ethylene Oxide | Method 3: Ullmann Coupling |
|---------------|--|--------------------------|--------------------------------|
| Reactants | Aniline, 2-Chloroethanol | Aniline, Ethylene Oxide | Bromobenzene, Monoethanolamine |
| Catalyst/Base | Ionic Liquid (e.g., [HMIM]HSO ₄) | NaOH | CuCl / KOH |
| Solvent | Ionic Liquid | Water or Alcohol | None (Neat) |
| Temperature | 15–120 °C | 80–100 °C | 90–110 °C |
| Time | 1–12 hours | 4–6 hours | 8 hours |
| Yield | >80% | (Not specified) | 99% |
| Reference(s) | [1][6] | [1] | [1][4] |

Visualized Mechanisms and Workflows

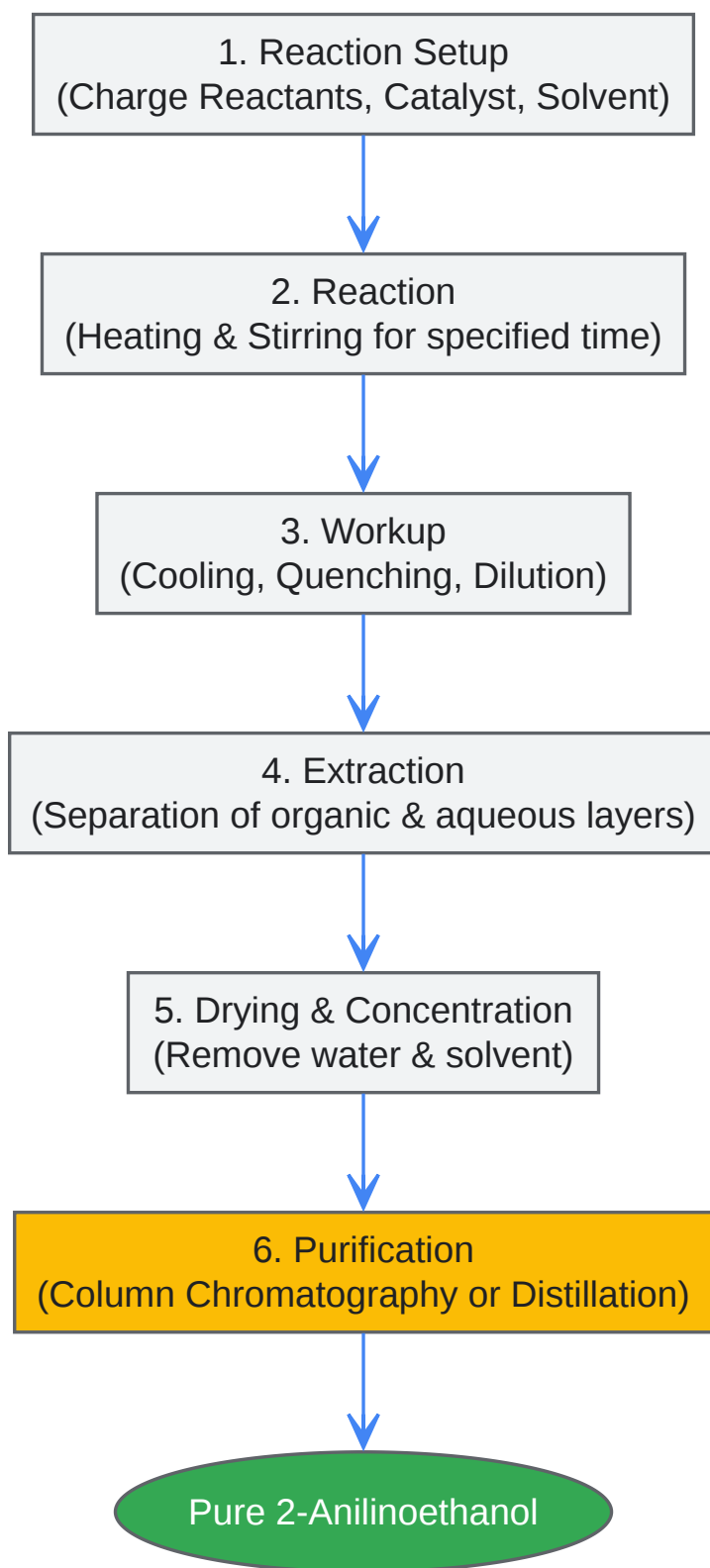
The following diagrams illustrate the key chemical transformations and the general experimental process.

Caption: S_N2 mechanism for the synthesis of **2-anilinoethanol** from aniline.



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Caption: Nucleophilic ring-opening of ethylene oxide by aniline.



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Caption: Generalized workflow for the synthesis and purification of **2-anilinoethanol**.

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